Superior Therapeutic Dose-Response for Osteocalcin Carboxylation in Osteoporotic Women: MK-4 vs. MK-7
MK-4 demonstrates a clear, dose-dependent reduction in undercarboxylated osteocalcin (ucOC) in osteoporotic women, achieving maximal efficacy at a 5 mg/day dose. In contrast, MK-7 exhibits a six-fold lower effective dose for ucOC reduction, yet MK-4 is the established therapeutic agent with a defined clinical dose-response curve in fracture patients [1][2].
| Evidence Dimension | Reduction in undercarboxylated osteocalcin (ucOC) percentage |
|---|---|
| Target Compound Data | MK-4 0.5 mg/day: %ucOC reduced from 16.8% to 8.7% (p < 0.0001); 5 mg/day: further reduced to 3.9% (p = 0.0002); 45 mg/day: no additional benefit (4.6%, p = NS) |
| Comparator Or Baseline | MK-7: effective dose to decrease ucOC is six times lower than MK-4 (class-level inference from comparative review) |
| Quantified Difference | MK-4 requires ~6× higher dose than MK-7 to achieve equivalent ucOC reduction; however, MK-4 has established therapeutic dosing up to 45 mg/day in clinical practice |
| Conditions | Nine-week open-label prospective cohort study in 29 postmenopausal women with hip or vertebral compression fractures (MK-4 dose escalation); MK-7 data derived from cross-study comparative review |
Why This Matters
Procurement of MK-4 is justified when a well-characterized, pharmaceutical-grade compound with a validated dose-response curve in fracture patients is required, particularly for therapeutic applications where high-dose (45 mg/day) MK-4 is the regulatory-approved standard of care.
- [1] Giri, T. K., et al. Maximal dose-response of vitamin-K2 (menaquinone-4) on undercarboxylated osteocalcin in women with osteoporosis. Osteoporosis International, 2020, 31(Suppl 1), S1-S610. View Source
- [2] Bus, K., et al. Relationship between Structure and Biological Activity of Various Vitamin K Forms. Nutrients, 2021, 13(12), 4386. View Source
